molecular formula C23H31O4P B12908808 (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate

Cat. No.: B12908808
M. Wt: 402.5 g/mol
InChI Key: GQMOGRCMDQPQKD-CNMLNNBQSA-N
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Description

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, a benzyl group, and a phosphinate group attached to a dihydroxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetic anhydride, acidic catalysts, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as secondary amines and thiols .

Major Products Formed

Major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl moiety can participate in redox reactions, influencing cellular processes and enzyme activities. The phosphinate group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H31O4P

Molecular Weight

402.5 g/mol

IUPAC Name

2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene-1,4-diol

InChI

InChI=1S/C23H31O4P/c1-16(2)20-11-9-17(3)13-22(20)27-28(26,15-18-7-5-4-6-8-18)23-14-19(24)10-12-21(23)25/h4-8,10,12,14,16-17,20,22,24-25H,9,11,13,15H2,1-3H3/t17-,20+,22-,28?/m1/s1

InChI Key

GQMOGRCMDQPQKD-CNMLNNBQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C

Origin of Product

United States

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